molecular formula C13H16O2 B072580 1-Phenylcyclohexanecarboxylic acid CAS No. 1135-67-7

1-Phenylcyclohexanecarboxylic acid

Cat. No. B072580
CAS RN: 1135-67-7
M. Wt: 204.26 g/mol
InChI Key: QXXHHHWXFHPNOS-UHFFFAOYSA-N
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Description

1-Phenylcyclohexanecarboxylic acid is a compound of interest in organic chemistry due to its structural features and potential applications in various chemical syntheses.

Synthesis Analysis

1-Phenylcyclohexanecarboxylic acid and its derivatives can be synthesized through various methods. A notable example is the asymmetric Strecker synthesis, which has been used to obtain different stereoisomers of related compounds, such as 1-amino-2-hydroxycyclohexanecarboxylic acids, with high enantiomeric excess (ee) values (Fondekar, Volk, & Frahm, 1999). Another approach involves the Diels–Alder cycloaddition, as demonstrated in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).

Molecular Structure Analysis

The molecular structure of 1-Phenylcyclohexanecarboxylic acid and related compounds has been characterized using various techniques such as X-ray diffraction and NMR spectroscopy. For instance, studies on 1-aminocyclohexane-1-carboxylic acid derivatives have shown that the cyclohexane rings in these structures adopt a nearly perfect chair conformation (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

Scientific Research Applications

  • Catalytic photocarboxylation : 1-Phenylcyclohexanecarboxylic acid has been used in the catalytic photocarboxylation of 1,1-diphenylethylene, demonstrating high catalytic efficiency and turnover number (Y. Ito, 2007).

  • Synthesis of β-Amino Acids : It has been used as a building block for the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important component for helical β-peptides (A. Berkessel, K. Glaubitz, J. Lex, 2002).

  • Mikanecic Acid Synthesis : 1-Phenylcyclohexanecarboxylic acid is involved in the synthesis of mikanecic acid, a process that highlights the efficient use of various catalysts and reaction conditions (H. Hoffmann, J. Rabe, 1984).

  • Liquid Chromatography Analysis : The compound has been analyzed using liquid chromatography coupled to electrospray tandem mass spectrometry, a technique crucial for understanding its properties and behavior in various contexts (N. Chauvaux, W. V. Dongen, E. Esmans, H. Onckelen, 1997).

  • Photocatalytic Properties : Its derivatives have been used in the study of photocatalytic properties for the degradation of organic dye pollutants, highlighting its potential in environmental applications (Lu Lu, Jun Wang, Chunyue Shi, Xiaodi Jiang, Yanchun Sun, Wei-ping Wu, Wuxin Hu, 2021).

  • Ethylene Precursor in Plants : It's a key component in the study of 1-(malonylamino) cyclopropane-1-carboxylic acid, a major conjugate of ethylene precursor in higher plants, indicating its importance in plant biology (N. Hoffman, S. Yang, T. McKeon, 1982).

  • Application in Solar Cells : Used in the development of solid electrolytes for high-performance dye-sensitized solar cells, demonstrating its potential in renewable energy technologies (Jean-David Décoppet, T. Moehl, S. Babkair, Raysah Ali Alzubaydi, A. A. Ansari, S. Habib, S. Zakeeruddin, H. Schmidt, M. Grätzel, 2014).

Safety And Hazards

1-Phenylcyclohexanecarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers A paper titled “The Formation of 1-Phenylcyclohexaneacetic Acid” discusses the synthesis of a related compound .

properties

IUPAC Name

1-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXHHHWXFHPNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150428
Record name 1-Phenylcyclohexane-1-carboxylic acid
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclohexanecarboxylic acid

CAS RN

1135-67-7
Record name 1-Phenylcyclohexanecarboxylic acid
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Record name 1-Phenylcyclohexane-1-carboxylic acid
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Record name 1-Phenylcyclohexane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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